Cas no 17066-67-0 (b-Selinene, (~90%))

b-Selinene, (~90%) structure
b-Selinene, (~90%) structure
Product Name:b-Selinene, (~90%)
CAS-Nr.:17066-67-0
MF:C15H24
MW:204.3511
CID:218664
PubChem ID:442393
Update Time:2025-05-20

b-Selinene, (~90%) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Naphthalene,decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, (4aR,7R,8aS)-
    • &#946
    • (+)-&#946
    • 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene
    • Eudesma-4(14),11-diene
    • -Eudesmene
    • selina-4(10),11-diene
    • Selina-4(14),11-diene
    • -Selinene
    • β-selinene
    • β-Eudesmene
    • beta-selinene
    • beta- eudesmene
    • 7-Isopropenyl-4alpha-methyl-1-methylenedecahydronaphthalene
    • (4aR,8aα)-Decahydro-4a-methyl-1-methylene-7β-(1-methylethenyl)naphthalene
    • (4aR-(4aalpha,7alpha,8abeta))- decahydro-4a-methyl-1-methylene-7-(1-methyl ethenyl) naphthalene
    • b-Selinene, (~90%)
    • 5bH,7b,10a-selina-4(14),11-diene
    • (4aS,7S,8aR)-4a-methyl-1-methylidene-7-(prop-1-en-2-yl)decahydronaphthalene
    • (-)-beta-selinene
    • LMPR0103190010
    • Q27121583
    • (5beta,7alpha,10alpha)-eudesma-4(14),11-diene
    • Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, (4aR-(4aalpha,7alpha,8abeta))-
    • YOVSPTNQHMDJAG-ZNMIVQPWSA-N
    • (4aS,7S,8aR)-4a-methyl-1-methylidene-7-(prop-1-en-2-yl)decahydronaphthalene (5beta,7alpha,10alpha)-eudesma-4(14),11-diene
    • (4aS,7S,8aR)-7-isopropenyl-4a-methyl-1-methylenedecahydronaphthalene
    • (3S,4aR,8aS)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene
    • 17066-67-0
    • CHEBI:49274
    • CHEBI:10443
    • Q27108640
    • (4aR,7R,8aS)-4a-methyl-1-methylidene-7-(prop-1-en-2-yl)decahydronaphthalene eudesma-4(14),11-diene
    • LMPR0103190014
    • beta-Eudesmene
    • (4ar,7r,8as)-decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-naphthalene
    • (4aR,7R,8aS)-7-isopropenyl-4a-methyl-1-methylenedecahydronaphthalene
    • (+)-beta-Selinene
    • 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene-, (4aR-(4a.alpha.,7.alpha.,8a.beta.))-
    • (4aR,7R,8aS)-4a-methyl-1-methylidene-7-(prop-1-en-2-yl)decahydronaphthalene
    • C09723
    • .beta.-Selinene
    • Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, [4aR-(4a.alpha.,7.alpha.,8a.beta.)]-
    • [4aR-(4aalpha,7alpha,8abeta)]-decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-naphthalene
    • CHEMBL2287242
    • (4aR,7R,8aS)-4a-methyl-1-methylidene-7-(prop-1-en-2-yl)-decahydronaphthalene
    • YOVSPTNQHMDJAG-QLFBSQMISA-N
    • NS00113988
    • DTXSID201020829
    • (+)-.beta.-Selinene
    • .beta.-Eudesmene
    • 5beta,10alpha-Eudesma-4(14),11-diene
    • [4aS-(4aalpha,7alpha,8abeta)]-Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene
    • beta-Helmiscapene
    • 29868-52-8
    • (-)-Eudesma-4(14),11-diene
    • 473-12-1
    • 66141-12-6
    • [4aR-(4aalpha,7alpha,8aalpha)]-Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene
    • [4aS-(4aalpha,7beta,8abeta)]-Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene
    • 83434-35-9
    • β-Selinene
    • [4aR-(4aalpha,7beta,8aalpha)]-Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene
    • (4AR,7R,8aS)-4a-methyl-1-methylene-7-(prop-1-en-2-yl)decahydronaphthalene
    • Inchi: InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m1/s1
    • InChI-Schlüssel: YOVSPTNQHMDJAG-QLFBSQMISA-N
    • Lächelt: [C@@]12([H])C[C@H](C(C)=C)CC[C@@]1(C)CCCC2=C

Berechnete Eigenschaften

  • Genaue Masse: 204.187800766g/mol
  • Monoisotopenmasse: 204.187800766g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 286
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0Ų
  • XLogP3: 5.4

Experimentelle Eigenschaften

  • Dichte: 0.9±0.1 g/cm3
  • Schmelzpunkt: Not available
  • Siedepunkt: 262.9±10.0 °C at 760 mmHg
  • Flammpunkt: 102.2±13.8 °C
  • Brechungsindex: 1.488
  • LogP: 4.72520
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

b-Selinene, (~90%) Sicherheitsinformationen

b-Selinene, (~90%) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
S253185-10mg
b-Selinene, (~90%)
17066-67-0
10mg
$ 965.00 2023-09-06
TRC
S253185-25mg
b-Selinene, (~90%)
17066-67-0
25mg
$1963.00 2023-05-17
TRC
S253185-50mg
b-Selinene, (~90%)
17066-67-0
50mg
$ 3249.00 2023-09-06
TRC
S253185-100mg
b-Selinene, (~90%)
17066-67-0
100mg
$5808.00 2023-05-17
A2B Chem LLC
AF20583-10mg
[4aR-(4aα,7α,8aβ)]-Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-naphthalene
17066-67-0 ≥90%
10mg
$2166.00 2024-04-20

b-Selinene, (~90%) Verwandte Literatur

Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.